molecular formula C10H10N2O2 B092333 2-Ethylquinoxaline 1,4-dioxide CAS No. 16007-75-3

2-Ethylquinoxaline 1,4-dioxide

Cat. No.: B092333
CAS No.: 16007-75-3
M. Wt: 190.2 g/mol
InChI Key: WOSBROCEKUGOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylquinoxaline 1,4-dioxide is a heterocyclic N-oxide compound of significant interest in medicinal chemistry research. It belongs to a class of molecules known for a broad spectrum of biological activities, largely attributed to the presence of the N-oxide functional groups. These groups are considered prodrugs, as they can be selectively reduced by enzymes in bacterial and hypoxic tumor cells, leading to the production of bioactive compounds. Quinoxaline 1,4-dioxide derivatives have demonstrated promising antibacterial properties and are a scaffold for developing agents against parasitic infections like malaria and leishmaniasis. The structural motif of the quinoxaline 1,4-dioxide core is known to work by inhibiting bacterial DNA synthesis. Research on closely related analogs, such as 3-methyl-2-ethylquinoxaline-1,4-dioxide (Mequindox), shows potent effects against Gram-negative bacteria and spirochetes. Furthermore, derivatives with specific substituents, particularly halogens at the R7 position, have shown enhanced antiplasmodial and leishmanicidal activity. This makes this compound a valuable precursor or building block for synthesizing novel compounds to investigate new therapeutic strategies. Researchers are exploring its potential in creating more effective treatments for tropical diseases and overcoming drug resistance. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16007-75-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3

InChI Key

WOSBROCEKUGOHI-UHFFFAOYSA-N

SMILES

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-]

Canonical SMILES

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-]

Synonyms

2-Ethylquinoxaline 1,4-dioxide

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoxaline 1,4 Dioxides and Derivatives

Beirut Reaction and Benzofuroxan (B160326) Condensation Strategies

The Beirut reaction, first described in 1965 by M. Haddadin and C. Issidorides, stands as a cornerstone for the synthesis of quinoxaline (B1680401) 1,4-dioxides. mdpi.commdpi.com This reaction involves the condensation of benzofuroxans (also known as benzofurazan (B1196253) N-oxides) with a variety of carbon nucleophiles. nih.govresearchgate.net The versatility of the Beirut reaction allows for the introduction of diverse substituents onto the quinoxaline 1,4-dioxide core, depending on the choice of the starting benzofuroxan and the active methylene (B1212753) compound. researchgate.net

Condensation with Active Methylene Compounds

A primary and highly effective application of the Beirut reaction involves the condensation of benzofuroxan with active methylene compounds. These compounds possess a CH₂ group flanked by two electron-withdrawing groups, rendering the methylene protons acidic and facilitating the formation of a carbanion.

For the synthesis of 2-Ethylquinoxaline (B3350707) 1,4-dioxide, an appropriate active methylene compound would be a β-keto ester or a 1,3-diketone that can provide the ethyl group at the 2-position of the resulting quinoxaline ring. For instance, the reaction of benzofuroxan with a compound like 3-oxopentanoate (B1256331) or pentane-2,4-dione in the presence of a suitable base would be a direct route.

The general mechanism of the Beirut reaction is proposed to involve the initial nucleophilic attack of the enolate, generated from the active methylene compound, on the N-oxide of the benzofuroxan. This is followed by ring-opening of the furoxan ring and subsequent cyclization and dehydration to yield the stable aromatic quinoxaline 1,4-dioxide ring system. mdpi.com

Catalysis by Silica (B1680970) Gel and Molecular Sieves

To enhance the efficiency and environmental friendliness of the synthesis of quinoxaline 1,4-dioxides, solid catalysts like silica gel and molecular sieves have been employed. clockss.org These solid supports can act as both catalysts and dehydrating agents, often facilitating the reaction under solvent-free conditions, for example, with microwave irradiation. clockss.org

The use of silica gel has been shown to effectively catalyze the reaction between benzofuroxans and β-ketoesters or 1,3-diketones, leading to high to excellent yields of the corresponding quinoxaline 1,4-dioxides. clockss.org The acidic nature of the silica gel surface can promote the enolization of the active methylene compound and facilitate the subsequent condensation and cyclization steps. The dehydrating property of silica gel is also crucial as it removes the water formed during the reaction, driving the equilibrium towards the product. clockss.org

Similarly, molecular sieves, particularly 3Å molecular sieves, have been successfully used as catalysts. sbq.org.br Their primary role is to sequester water molecules generated during the reaction, thereby preventing reversible reactions and promoting higher yields. In some cases, the use of molecular sieves can even influence the reaction pathway, preventing side reactions such as dephosphorylation when using phosphonate-containing active methylene compounds. sbq.org.br

Reaction with Enamines and Alpha-Ketoaldehydes

The scope of the Beirut reaction extends beyond active methylene compounds to include other carbon nucleophiles like enamines. mdpi.comnih.gov Enamines, which are readily formed from the reaction of a secondary amine with a ketone or aldehyde, can react with benzofuroxans to produce quinoxaline 1,4-dioxides. mdpi.com The initial step involves the nucleophilic attack of the enamine's β-carbon on the benzofuroxan.

Furthermore, α-ketoaldehydes can also be employed in condensation reactions to form quinoxaline 1,4-dioxides. mdpi.com While the reaction of 1,2-diketones with o-benzoquinone dioxime often leads to low yields of 2,3-disubstituted quinoxaline 1,4-dioxides, the use of α-ketoaldehydes can result in good yields of 2-hydroxyquinoxaline (B48720) 1,4-dioxides. mdpi.com

Heterocyclic Cyclization Approaches

An alternative strategy to the Beirut reaction for constructing the quinoxaline 1,4-dioxide core involves the cyclization of pre-formed acyclic or heterocyclic precursors.

Cyclization of Ortho-Benzoquinone Dioxime with Carbonyl Compounds

The condensation of ortho-benzoquinone dioxime with 1,2-dicarbonyl compounds provides a direct route to quinoxaline 1,4-dioxides. mdpi.com o-Benzoquinone dioxime can be prepared from the corresponding o-quinone. sci-hub.se

For the synthesis of 2-Ethylquinoxaline 1,4-dioxide, a suitable 1,2-dicarbonyl compound would be 1-phenyl-1,2-propanedione (B147261) (not directly leading to an ethyl group) or a related α-keto aldehyde. The reaction of o-benzoquinone dioxime with an appropriate α-ketoaldehyde can lead to the formation of a 2-substituted quinoxaline 1,4-dioxide. For instance, reaction with an α-ketoaldehyde bearing an ethyl group would be a potential pathway. It has been noted that the reaction of o-benzoquinone dioxime with 1,2-diketones can give low yields, while α-ketoaldehydes tend to produce 2-hydroxyquinoxaline 1,4-dioxides in better yields. mdpi.com

Chemical Modification and Derivatization Strategies

Once the this compound core is synthesized, further chemical modifications and derivatizations can be performed to create a library of related compounds. The reactivity of the quinoxaline 1,4-dioxide system allows for various transformations. mdpi.comnih.gov

The N-oxide groups are susceptible to reduction, which can be a valuable synthetic step to access quinoxaline derivatives. mdpi.com Additionally, if other functional groups are present on the benzene (B151609) ring or at the 3-position, they can be manipulated using standard organic transformations. For example, a substituent on the benzene ring could be modified, or a functional group at the 3-position could be introduced or altered.

Nucleophilic Substitution of Halogen Atoms in Quinoxaline 1,4-Dioxides

The electron-withdrawing nature of the di-N-oxide fragment in the quinoxaline core activates the molecule for nucleophilic substitution reactions. mdpi.com This enhanced reactivity allows for the displacement of leaving groups, particularly halogen atoms, at positions 2, 3, 6, and 7 under relatively mild conditions. mdpi.com Halogen atoms located on the benzene portion of the quinoxaline ring are efficiently substituted when activated by the electron-withdrawing effects of the pyrazine (B50134) di-N-oxide moiety. nih.gov

This methodology is a cornerstone for the diversification of quinoxaline 1,4-dioxides. For instance, studies have shown that 3-methylquinoxaline 1,4-dioxides containing a leaving group can readily undergo nucleophilic aromatic substitution with various amines. nih.govscilit.com This same principle applies to this compound derivatives. A hypothetical 6-chloro-2-ethylquinoxaline 1,4-dioxide would be expected to react with nucleophiles like piperazine (B1678402) to yield the corresponding 6-piperazinyl derivative. This approach was effectively used in the synthesis of novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, where a chlorine atom at the 6-position was substituted by a piperazine moiety. nih.gov

Table 1: Examples of Nucleophilic Substitution on the Quinoxaline 1,4-Dioxide Ring

Starting MaterialReagentProductReference
6-chloro-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxidePiperazine6-(piperazin-1-yl)-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide nih.gov
7-chloro-3-methyl-quinoxaline-2-carboxylic acid 1,4-dioxideAmines (e.g., morpholine)7-amino-3-methyl-quinoxaline-2-carboxylic acid derivatives 1,4-dioxide nih.gov

Transformations Involving Functional Groups (e.g., Acetyl Group Modification)

Modifying functional groups attached to the quinoxaline 1,4-dioxide core is a critical strategy for creating analogues with altered properties. The transformation of alkyl and acyl groups is a prominent approach for this diversification. mdpi.com While the ethyl group of this compound itself can be a site for modification, more extensive research has been conducted on the transformation of related functional groups, such as the acetyl group.

A well-documented example is the modification of the acetyl group in 2-acetyl-3-methylquinoxaline 1,4-dioxide. mdpi.com This compound undergoes a Claisen-Schmidt condensation with aldehydes, such as p-chlorobenzaldehyde, in a basic solution to produce the corresponding α,β-unsaturated ketone, commonly known as a chalcone (B49325), in high yield. mdpi.com Furthermore, the acetyl group can be functionalized at the α-position. Bromination of a 2-acetylquinoxaline (B1338386) 1,4-dioxide derivative yields an α-bromoketone, which is a versatile intermediate. mdpi.com This intermediate can then react with nucleophiles like amines or thiols to introduce new functional moieties, resulting in α-aminoketones or β-mercaptoketones, respectively. mdpi.com These reactions demonstrate the utility of modifying side-chain functional groups to generate a library of new derivatives.

Table 2: Representative Transformations of an Acetyl Group on a Quinoxaline 1,4-Dioxide Scaffold

Starting MaterialReagent(s)Product TypeReference
2-acetyl-3-methylquinoxaline 1,4-dioxidep-chlorobenzaldehyde, NaOHChalcone mdpi.com
2-acetyl-3-methyl-7-chloroquinoxaline 1,4-dioxide1. Bromineα-bromoketone mdpi.com
α-bromo-2-acetyl-3-methyl-7-chloroquinoxaline 1,4-dioxide2. Amines / Thiolsα-aminoketone / β-mercaptoketone mdpi.com

Synthesis of Polyheterocyclic Ensembles with a Quinoxaline 1,4-Dioxide Core

The quinoxaline 1,4-dioxide framework serves as an excellent foundation for the construction of more complex polyheterocyclic systems. These multi-ring structures are of significant interest as they can exhibit unique biological properties by combining the features of different heterocyclic motifs.

One effective method involves the cyclization of functionalized quinoxaline 1,4-dioxides. For example, the chalcones derived from 2-acetylquinoxaline 1,4-dioxides are valuable precursors for synthesizing new heterocyclic rings. mdpi.com The reaction of such a chalcone with thiourea (B124793) leads to the formation of a thiopyrimidine ring, while reaction with hydrazine (B178648) yields a pyrazole (B372694) ring, both fused or attached to the quinoxaline scaffold. mdpi.com

Table 3: Synthesis of Polyheterocyclic Systems from Quinoxaline 1,4-Dioxide Derivatives

Quinoxaline PrecursorReagentResulting Heterocyclic SystemReference
Chalcone of 2-acetyl-3-methylquinoxaline 1,4-dioxideThioureaThiopyrimidine-quinoxaline 1,4-dioxide derivative mdpi.com
Chalcone of 2-acetyl-3-methylquinoxaline 1,4-dioxideHydrazinePyrazole-quinoxaline 1,4-dioxide derivative mdpi.com
2-amino-3-cyanoquinoxaline 1,4-dioxideChloroacetyl chlorideChloroacetamide intermediate for polyheterocycle synthesis mdpi.comsciforum.net

Mechanistic Investigations of Quinoxaline 1,4 Dioxide Bioactivity

Oxidoreductase-Mediated Bioreduction and Reactive Oxygen Species Generation

The activation of 2-Ethylquinoxaline (B3350707) 1,4-dioxide is initiated by enzymatic reduction, a process that leads to the formation of highly reactive molecules. This bioreduction is a critical step, converting the relatively stable parent compound into intermediates capable of interacting with and damaging cellular components.

Single-Electron Reduction Pathways

The mechanism of action for quinoxaline (B1680401) 1,4-dioxides, including the 2-ethyl derivative, is initiated by a one-electron reduction of the N-oxide groups. rsc.orgresearchgate.net This bioactivation is mediated by various intracellular oxidoreductases, such as cytochrome P450 oxidoreductase. rsc.orgworktribe.com This enzymatic reduction is a key step, transforming the parent compound into a radical anion intermediate. rsc.org The process is considered a form of bioreductive activation, where the compound is metabolized into a more reactive state within the target cell. mdpi.com Several enzymes, including xanthine (B1682287) oxidoreductase (XOR), aldehyde oxidase (SsAOX1), carbonyl reductase (CBR1), and cytochrome P450 (CYP) enzymes, have been implicated in the metabolism of the broader class of quinoxaline 1,4-dioxides. nih.gov

Formation of Oxygen-Sensitive Intermediate Radical Species

Following the single-electron reduction, an oxygen-sensitive radical anion is formed. rsc.org In the presence of oxygen, this radical can transfer its electron to molecular oxygen, regenerating the parent quinoxaline 1,4-dioxide and producing a superoxide (B77818) radical anion (O₂⁻•). nih.govrndsystems.com This process, known as a futile cycle, can lead to the accumulation of reactive oxygen species (ROS).

Alternatively, the radical anion can undergo further intramolecular reactions. A significant pathway for some quinoxaline 1,4-dioxides involves the fragmentation of the N-oxide bond, which can lead to the direct release of a hydroxyl radical (•OH), one of the most potent and damaging ROS. rsc.orgworktribe.com The generation of ROS, including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals, is a hallmark of the bioactivity of quinoxaline 1,4-dioxides. nih.govresearchgate.net This cascade of reactive species can induce significant oxidative stress within the cell, leading to widespread damage to lipids, proteins, and nucleic acids. nih.govmdpi.com

Molecular Interactions with Biological Macromolecules

The reactive species generated during the bioreduction of 2-Ethylquinoxaline 1,4-dioxide are the primary effectors of its biological activity, leading to significant damage to essential cellular macromolecules, particularly DNA.

Mechanisms of DNA Damage and Nucleic Acid Synthesis Inhibition

The antibacterial mechanism of quinoxaline 1,4-dioxides is strongly associated with their ability to cause DNA damage, mediated by the generated free radicals. researchgate.netmdpi.com The highly reactive hydroxyl radicals (•OH) produced during bioreduction can directly attack the deoxyribose sugar backbone and the nucleobases of DNA. mdpi.com This can result in both single- and double-stranded DNA breaks, which are highly cytotoxic lesions. mdpi.com The damage to the DNA template subsequently interferes with critical cellular processes. By damaging the DNA, these compounds effectively inhibit nucleic acid synthesis, a vital pathway for bacterial replication and survival. creative-biolabs.com The inhibition of DNA replication and RNA transcription ultimately leads to cell death. creative-biolabs.com

Enzymatic Inhibition Studies

The inhibitory potential of quinoxaline 1,4-dioxide derivatives extends beyond DNA gyrase to other essential enzymes. The specific enzymatic targets can vary depending on the substituents on the quinoxaline ring. For instance, certain ester derivatives of quinoxaline-7-carboxylate-1,4-di-N-oxide have demonstrated inhibitory activity against triosephosphate isomerase from Trichomonas vaginalis. srce.hr In another study focusing on trypanocidal activity, a specific isopropyl carboxylate derivative of quinoxaline 1,4-di-N-oxide was identified as a non-competitive inhibitor of trypanothione (B104310) reductase, an essential enzyme in the antioxidant defense system of trypanosomes. mdpi.com These findings highlight that while DNA damage is a primary mechanism, direct enzyme inhibition can also contribute significantly to the bioactivity profile of this class of compounds.

Below is a table summarizing the inhibitory activity of selected quinoxaline 1,4-dioxide derivatives against various enzymes, as reported in the literature.

Compound ClassTarget EnzymeOrganismInhibition Data
Esters of quinoxaline-7-carboxylate-1,4-di-N-oxideTriosephosphate IsomeraseTrichomonas vaginalisIC₅₀ values ranging from 0.97 µM to >10 µM srce.hr
Isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide (T-085)Trypanothione ReductaseTrypanosoma cruzi60% inhibition at 60 µM mdpi.com
Various quinoxaline 1,4-di-N-oxide estersDNA Gyrase SupercoilingMycobacterium tuberculosisNo significant inhibition observed mdpi.com

Inhibition of Parasite-Specific Enzymes (e.g., Triosephosphate Isomerase, Thioredoxin Reductase, Trypanothione Reductase)

The antiparasitic action of quinoxaline 1,4-dioxide derivatives has been investigated through their potential to inhibit essential parasite enzymes. These enzymes are crucial for the parasite's survival, and their absence in the host makes them attractive drug targets. acs.org

Trypanothione Reductase (TR): This enzyme is vital for the redox balance in trypanosomatid parasites and is a key target for drug development. nih.gov Studies on various quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have explored their potential as TR inhibitors. For instance, in one study, a series of propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their trypanocidal activity. mdpi.com An in silico analysis suggested that these compounds could act as TR inhibitors, and enzymatic assays confirmed that a lead compound, T-085, inhibits parasite TR in a non-competitive manner. mdpi.com Another study on n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives also identified compounds with inhibitory activity against TR. nih.gov The derivative T-147 was found to be a mixed inhibitor of TR, with inhibition constants comparable to the known inhibitor mepacrine. nih.gov These findings suggest that the quinoxaline 1,4-di-N-oxide scaffold is a promising starting point for designing novel TR inhibitors. mdpi.com

Interactive Table: Trypanothione Reductase (TR) Inhibition by Quinoxaline 1,4-di-N-oxide Derivatives

Compound Description IC50 (µM) on Trypomastigotes TR Inhibition Mechanism of Inhibition
T-085 Isopropyl 2-(carbonyl)-3-(CF3)quinoxaline-7-carboxylate 1,4-di-N-oxide 59.9 - 73.02 60% inhibition at 60 µM Non-competitive
T-147 n-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative Not specified Ki = 11.4 µM, Ki' = 60.8 µM Mixed

| T-150 | n-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative | Not specified | 13% inhibition at 44 µM | Not specified |

Source: Adapted from Molecules (2017) and International Journal of Molecular Sciences (2022). mdpi.comnih.gov

Triosephosphate Isomerase (TPI): TPI is a central enzyme in the glycolytic pathway, essential for energy production in parasites. wikipedia.org However, research on esters of quinoxaline 1,4-di-N-oxide derivatives has indicated that their biological activity is likely not related to the inhibition of TPI. In one study, several derivatives showed no significant inhibitory activity on Taenia solium TPI (TsTIM), even at high concentrations. This suggests that the antiparasitic effects of these specific quinoxaline derivatives occur through a different mechanism.

Thioredoxin Reductase (TrxR): TrxR is a key enzyme in maintaining the redox balance in various organisms, including mammals and parasites. wikipedia.orgmdpi.com While TrxR is a known target for various anticancer and antimicrobial drugs, specific studies detailing the direct inhibition of parasite-specific thioredoxin reductase by this compound or its close analogs are not prominently available in the reviewed literature. The broader class of QdNOs is known to generate reactive oxygen species (ROS), which can indirectly affect the redox state of the cell, but direct enzymatic inhibition of TrxR by these compounds in parasites remains an area for further investigation. nih.govnih.gov

Mechanisms of Mutagenicity and Genotoxicity

Quinoxaline 1,4-dioxides are recognized for their potent antibacterial properties, but also for significant toxic effects, including genotoxicity and mutagenicity. acs.orgnih.gov The genotoxic mechanism often involves the generation of free radicals that cause DNA damage, including strand breakage and the formation of adducts like 8-hydroxy-deoxyguanine (8-OHdG). nih.gov Studies have shown that QdNOs can induce the SOS response in bacteria, a cellular system activated by DNA damage, which further indicates their genotoxic potential. nih.gov

Role of N-Oxide Groups in Mutagenic Potential

The two N-oxide groups on the quinoxaline ring are fundamental to the biological and toxicological activities of these compounds. nih.gov Research consistently shows that the presence of these groups is a prerequisite for the mutagenic and antibacterial effects. nih.govasm.org The mechanism involves the bioreductive activation of the N-oxide groups. asm.orgunav.edu This reduction process, often carried out by bacterial or cellular reductase enzymes, generates unstable radical intermediates. asm.org

Evidence for the importance of the N-oxide groups includes:

Complete reduction: The fully reduced derivative, quinoxaline (lacking both N-oxide groups), is not mutagenic. asm.org

Partial reduction: The partially reduced quinoxaline-N-oxide (with one N-oxide group) exhibits lower mutagenic activity than the di-N-oxide parent compound. asm.org

This demonstrates a clear structure-activity relationship where the di-N-oxide form is the most potent, and its activity diminishes with the loss of the N-oxide functionalities.

Structure Activity Relationship Sar Studies of Quinoxaline 1,4 Dioxides

Influence of N-Oxide Group Positioning on Biological Profile

The two N-oxide groups in the pyrazine (B50134) ring are a cornerstone of the biological activity of quinoxaline (B1680401) 1,4-dioxides. bohrium.comnih.gov It is widely accepted that these groups are essential for the antibacterial, antitumor, and antiparasitic properties of these compounds. nih.gov The loss or removal of one or both N-oxide groups generally leads to a significant decrease or complete loss of antibacterial activity. nih.govmdpi.com

The N-oxide moieties are believed to act as a prodrug feature. nih.gov They can be bioreductively activated, particularly under hypoxic conditions found in solid tumors or sites of bacterial infection, to generate reactive oxygen species (ROS) and other radicals. bohrium.comresearchgate.net These reactive species can then induce cellular damage, such as DNA cleavage, which is thought to be a primary mechanism of their biological action. mdpi.comresearchgate.net The reduction potential of the molecule, which is critical for this activation, is directly influenced by the presence and electronic environment of the N-oxide groups. unav.edu

Impact of Substituents on Quinoxaline Ring Positions (e.g., 2, 3, 6, 7)

The type and position of substituents on both the pyrazine and benzene (B151609) rings of the quinoxaline scaffold play a pivotal role in modulating the biological activity. bohrium.com Positions 2, 3, 6, and 7 are particularly important for derivatization and optimization of the pharmacological profile.

The introduction of electron-withdrawing groups (EWGs) on the quinoxaline ring system is a well-established strategy for enhancing biological activity. mdpi.comresearchgate.net EWGs increase the reduction potential of the molecule, making the bioreductive activation of the N-oxide groups more facile. unav.edu This leads to increased potency against various targets.

At Positions 2 and 3: Substituents with strong electron-withdrawing character, such as trifluoromethyl (CF₃), carbonitrile (-CN), and carboxylate groups, have been shown to be beneficial. nih.govmdpi.comresearchgate.net For instance, the replacement of a methyl group with a trifluoromethyl group at the C-3 position has been confirmed to be important for in vitro activity against Trypanosoma cruzi. unav.edumdpi.com Similarly, the presence of a carbonitrile fragment at position 2 has a positive effect on antitumor properties. researchgate.net Replacing a carbonitrile group with a carboxylate group has been noted to increase solubility and biological activity against mycobacteria. mdpi.com

At Positions 6 and 7: EWGs on the benzene ring also significantly enhance biological activity. bohrium.com The potency of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides as hypoxic cell cytotoxins increases as the electron-withdrawing nature of the substituent at position 6 or 7 increases. nih.gov Derivatives with trifluoromethyl groups or halogens at these positions are often among the most active compounds in a series. nih.gov

Alkyl and halogen substituents can fine-tune the lipophilicity, steric profile, and electronic properties of the quinoxaline 1,4-dioxide molecule, thereby influencing its biological activity.

Alkyl Groups: The effect of alkyl groups, such as methyl or ethyl, can vary depending on their position. A methyl group at the 3-position is often considered favorable for antibacterial activity. mdpi.commdpi.com In the case of 2-Ethylquinoxaline (B3350707) 1,4-dioxide, the ethyl group is an example of an alkyl substituent at the 2-position. Studies comparing different ester groups in quinoxaline-2-carboxylate derivatives have shown that the activity can vary, with an order of benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.govmdpi.com This indicates that the size and nature of the alkyl chain are important factors.

Halogen Substitutions: The introduction of halogen atoms, particularly at positions 6 and 7 of the benzene ring, is a highly effective strategy for increasing potency. Chlorine atoms at the 6- or 7-position enhance antibacterial activity. mdpi.com Similarly, the introduction of a halogen into the benzene ring increases the ability of the compounds to suppress parasite growth. nih.gov In studies on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the presence of a halogen atom at position 6 further increased their high antibacterial properties against Gram-positive strains. researchgate.netnih.gov The most potent hypoxic cytotoxins in one series were the 6,7-dichloro and 6,7-difluoro derivatives. nih.gov

The three-dimensional structure and steric properties of substituents can significantly impact how a molecule interacts with its biological target.

SAR analyses have shown that the steric bulk of substituents is a key factor. For example, in a series of quinoxaline-7-carboxylate 1,4-di-N-oxide esters evaluated for anti-tuberculosis activity, the isopropyl group at the R₃-position was found to be a key factor in enhancing activity, with the T-069 compound showing a MIC value ten times higher than its ethyl analogue. mdpi.com Another study on antitaeniasis agents showed that while ethyl and isopropyl esters were active, an n-propyl chain resulted in a decrease in activity, suggesting an optimal size and shape for the substituent. mdpi.com These findings highlight that not just the electronic nature, but also the size and branching of alkyl chains can modulate biological efficacy.

Rational Design Principles for Enhanced Biological Efficacy

Based on extensive SAR studies, several key principles have emerged for the rational design of quinoxaline 1,4-dioxides with improved biological activity.

To optimize the antimicrobial efficacy of quinoxaline 1,4-dioxides, the following strategies are recommended:

Preservation of the 1,4-di-N-oxide core: The two N-oxide groups are fundamental for the mechanism of action and should be retained. bohrium.comnih.gov

Introduction of Electron-Withdrawing Groups: Incorporating potent EWGs such as -CF₃, -CN, or carboxylate esters at positions 2 and 3 can enhance activity by facilitating bioreduction. unav.eduresearchgate.net

Halogenation of the Benzene Ring: Adding halogens like chlorine or fluorine at positions 6 and/or 7 is a reliable strategy to boost antimicrobial and antiparasitic potency. nih.govmdpi.com

Optimization of Alkyl Substituents: The nature of alkyl groups at various positions should be carefully selected. While a methyl group at position 3 is often beneficial, the optimal ester group at other positions can vary, with benzyl and isopropyl groups showing significant enhancement in certain series. nih.govmdpi.com

Balancing Lipophilicity and Solubility: While lipophilic groups can enhance cell penetration, insolubility in aqueous media can be a limiting factor. nih.gov The introduction of certain groups, like specific esters or amino groups, can improve solubility and bioavailability. nih.govmdpi.com

By applying these principles, medicinal chemists can design and synthesize novel quinoxaline 1,4-dioxide derivatives with optimized activity against a range of microbial pathogens.

Data Tables

| 6 and 7 | Electron-Donating (e.g., -CH₃) | Generally reduces activity | Decreases the ease of reduction of the N-oxide groups. mdpi.com |

Approaches for Antiparasitic Activity Enhancement

Quinoxaline 1,4-dioxides have emerged as a versatile scaffold for developing new agents against a range of parasites, including protozoa like Giardia lamblia, Trypanosoma cruzi, Leishmania, and Entamoeba histolytica. tandfonline.comresearchgate.netnih.govnih.gov The modification of the quinoxaline core at various positions is a key strategy for enhancing potency and spectrum of activity. researchgate.net

Research has demonstrated that substitutions at the 2, 3, and 7-positions of the quinoxaline ring are particularly important for tuning the antiparasitic effects. bohrium.com A systematic approach of introducing short-chain ester groups (methyl, ethyl, n-propyl, iso-propyl) at the 7-position has yielded derivatives with significant trypanocidal and leishmanicidal activity, often comparable or superior to reference drugs. nih.gov

Further SAR analysis on derivatives tested for antitaeniasis activity against Taenia crassiceps revealed specific structural requirements for enhanced potency. mdpi.com For instance, when comparing small alkyl ester groups at the 7-position, the activity followed the order: ethyl ≈ isopropyl > n-propyl > methyl, indicating that a slight increase in the alkyl chain length from methyl to ethyl is beneficial. mdpi.com

The substituent at the 3-position plays a critical role. The introduction of a strong electron-withdrawing group, such as trifluoromethyl (CF₃), in place of a methyl (CH₃) group at this position has been shown to dramatically increase trypanocidal and antitaeniasis activity. mdpi.commdpi.com In one case, this substitution increased trypanocidal activity by 36-fold. mdpi.com

Regarding the 2-position, where the ethyl group of 2-Ethylquinoxaline 1,4-dioxide is located, studies suggest that aromatic groups are favorable for antitaeniasis activity. mdpi.com While direct comparisons involving a 2-ethyl group are limited in this specific context, the general principle is that modifications at this site significantly influence the biological profile. The efficacy of the 2-ethyl derivative would thus be determined by how this simple alkyl group compares to the more complex aromatic or electron-withdrawing groups often found to enhance potency in other analogs.

CompoundR2 SubstituentR3 SubstituentR7 SubstituentTarget OrganismActivity (EC₅₀ µM)Reference
TS-02Phenyl KetoneMethylMethyl EsterT. crassiceps4.78 mdpi.com
TS-08Phenyl KetoneMethylEthyl EsterT. crassiceps4.70 mdpi.com
TS-18Phenyl KetoneMethylIsopropyl EsterT. crassiceps0.58 mdpi.com
T-090-Methyl-T. cruziInactive mdpi.com
T-124-Trifluoromethyl-T. cruziActive (36-fold increase vs T-090) mdpi.com

Molecular Features for Selective Anticancer Activity

Quinoxaline 1,4-dioxides are recognized as promising bioreductive prodrugs, exhibiting selective toxicity toward hypoxic cells commonly found in solid tumors. nih.govresearchgate.netnih.gov This selectivity stems from the two N-oxide groups, which can be reduced under low-oxygen conditions to generate cytotoxic radical species that damage DNA. bohrium.com SAR studies have been pivotal in identifying the molecular features that enhance this hypoxia-selective anticancer activity. nih.govresearchgate.net

The substituents on the quinoxaline 1,4-dioxide heterocycle are critical determinants of cytotoxic potency and selectivity. nih.gov Research has shown that significant potency is achieved with specific substitution patterns:

Positions 2 and 3: The presence of bulky, aromatic groups at these positions is highly favorable. A standout example is a derivative with a benzoyl group at C-2 and a phenyl group at C-3, which was found to be a potent cytotoxin. nih.govresearchgate.net In contrast, a simple tetramethylene derivative was the least potent cytotoxin against hypoxic cells, suggesting that small alkyl substituents like the ethyl group in this compound may not be optimal for high anticancer potency. nih.govresearchgate.net

Position 2: The introduction of a carbonitrile (CN) group at the 2-position has been shown to have a positive effect on the antitumor properties of these derivatives. researchgate.net

Benzene Ring (Positions 6 and 7): The addition of electron-withdrawing groups, such as halogens (e.g., chlorine), to the benzene portion of the quinoxaline ring enhances cytotoxic activity. The 2-benzoyl-3-phenyl-6,7-dichloro-derivative of QdNO was identified as the most potent and hypoxia-selective drug in one study. nih.govresearchgate.net

Position 7: In a series of ester derivatives, substitutions at the 7-position did not universally affect biological activity, but the nature of the ester group could influence selectivity. brieflands.comresearchgate.net

Compound Class/DerivativeKey Molecular FeatureEffect on Anticancer ActivityReference
DCBPQ2-benzoyl, 3-phenyl, 6,7-dichloro groupsMost potent and hypoxia-selective cytotoxin nih.govresearchgate.net
BPQ2-benzoyl, 3-phenyl groupsLess cytotoxic than DCBPQ, arrested cells in G2M phase nih.govresearchgate.net
AMQ2-acyl, 3-methyl groupsLess cytotoxic than DCBPQ, arrested cells in G2M phase nih.govresearchgate.net
TMQTetramethylene groupLeast potent cytotoxin against hypoxic cells nih.govresearchgate.net
Quinoxaline-2-carbonitrile 1,4-dioxidesCarbonitrile group at C-2Positive effect on antitumor properties researchgate.net
Ester derivatives (e.g., E6, E7, P3)Ethyl or Propyl ester at C-7 with complex groups at C-2/C-3Showed highest activity against NCI-60 cell lines brieflands.comresearchgate.net

Research Applications and Biological Potential of Quinoxaline 1,4 Dioxides

Antimicrobial Research Applications

The antimicrobial properties of quinoxaline (B1680401) 1,4-dioxides have been actively studied for several decades. nih.gov Their mechanism of action often involves bioreductive activation, leading to the formation of reactive oxygen species (ROS) that can damage cellular components. researchgate.net This has made them valuable candidates for developing new drugs to combat microbial infections. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacteria)

Research has demonstrated that quinoxaline 1,4-dioxide derivatives possess a broad spectrum of antibacterial activity. nih.gov For instance, 2,3-Bis(hydroxymethyl)quinoxaline 1,4-dioxide, also known as Dioxidine, is an effective antibacterial drug used in medical practice. nih.gov Studies on various derivatives have shown that substitutions on the quinoxaline core are crucial for their antibacterial potency. nih.govmdpi.com

A study investigating novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides revealed high antibacterial properties, particularly against Gram-positive strains. nih.gov The introduction of a halogen atom at the 6th position of the quinoxaline ring was found to further enhance this activity. nih.gov The primary mode of action for these compounds was confirmed to be related to DNA damage. nih.gov

Compound/DrugS. aureus ATCC 29213S. epidermidis ATCC 14990E. faecalis ATCC 29212E. coli ATCC 25922K. pneumoniae 1951P. aeruginosa ATCC 27853
13c 0.250.120.5>128>128>128
Ciprofloxacin 0.250.250.50.0150.030.12
Dioxidine 4481616128
Data sourced from Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. nih.gov

Antifungal Activity Investigations

The antifungal potential of quinoxaline 1,4-dioxides has also been a subject of investigation. sapub.orgnih.gov Some derivatives have shown promising activity against various yeast species, including Candida albicans, C. glabrata, C. krusei, and Saccharomyces cerevisiae. nih.gov

In one study, a series of 6(7)-substituted-3-methyl- or 3-halogenomethyl-2-phenylthio-phenylsulphonyl-chloro-quinoxaline 1,4-dioxides were synthesized and evaluated. nih.gov Specific compounds within this series demonstrated notable activity against Candida krusei and Candida glabrata. nih.gov For example, compound 6e exhibited a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL against C. krusei, and along with compounds 4i , 5b , and 5d , showed an MIC of 3.9 µg/mL against C. glabrata. nih.gov Another compound, 6l , also displayed activity against C. krusei with an MIC of 1.9 µg/mL. nih.gov

CompoundC. krusei (MIC µg/mL)C. glabrata (MIC µg/mL)
6e 0.43.9
6l 1.9Not specified
4i Not specified3.9
5b Not specified3.9
5d Not specified3.9
Miconazole (Reference) 0.90.4
Data sourced from Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity. nih.gov

Antitubercular and Antimycobacterial Activity Studies

Quinoxaline 1,4-dioxides have emerged as a particularly promising class of compounds in the search for new antituberculosis agents. researchgate.netmdpi.com Numerous studies have reported on derivatives with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.govmdpi.com

One area of focus has been the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives. nih.gov Research has shown that substituents on the quinoxaline nucleus significantly affect the in vitro activity. nih.gov For instance, the presence of a chloro, methyl, or methoxy (B1213986) group at position 7 can reduce the MIC value. nih.gov Furthermore, the nature of the substituent in the carboxylate group also plays a crucial role, with activity improving in the order of benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov

In a study on esters of quinoxaline 1,4-di-N-oxide, several derivatives showed excellent anti-M. tuberculosis activity. nih.gov Specifically, in a series of ethyl esters, most compounds displayed an MIC of less than 2.5 µg/mL. nih.gov Compound T-018, which has a trifluoromethyl group at the R₂ position, demonstrated the best biological activity with an MIC of 0.15 µg/mL, a value comparable to the reference drug isoniazid (B1672263) (MIC = 0.12 µg/mL). nih.govmdpi.com This highlights that the electronegative properties of the trifluoromethyl group can enhance biological activity. nih.govmdpi.com

CompoundR₁ SubstituentR₂ SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
T-015 CarboxyethylMethyl0.50
T-003 Carbonyl with aliphatic/aromatic substitutesMethyl<2.0
T-018 Carbonyl with aliphatic/aromatic substitutesTrifluoromethyl0.15
T-026 Aliphatic linearTrifluoromethyl>22
T-045 Free aminoMethyl>22
Isoniazid (Reference) --0.12
Data sourced from Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. nih.govmdpi.com

Antiviral Activity Research

While the primary focus of research on 2-Ethylquinoxaline (B3350707) 1,4-dioxide has been on its antibacterial and antiparasitic properties, the broader class of quinoxaline derivatives has been investigated for antiviral activity. mdpi.comsapub.org However, specific studies focusing solely on the antiviral effects of 2-Ethylquinoxaline 1,4-dioxide are not extensively documented in the available scientific literature. The potential for this specific compound in antiviral applications remains an area for future exploration.

Antiparasitic Research Applications

Quinoxaline 1,4-dioxides have shown potential as antiparasitic agents, with research exploring their efficacy against various parasites. researchgate.net

Antimalarial Activity

The fight against malaria, a disease caused by Plasmodium parasites, has been bolstered by the investigation of novel chemical scaffolds, including quinoxaline derivatives. nih.govplos.org Research into a series of anti-schistosomal quinoxaline compounds revealed potent activity against Plasmodium falciparum. nih.gov

One lead compound, Compound 22 , demonstrated significant potency against both the drug-sensitive 3D7 strain (IC₅₀ = 22 nM) and the multi-drug resistant Dd2 strain (IC₅₀ = 32 nM) of P. falciparum. nih.govplos.org This indicates that the quinoxaline scaffold holds promise for developing new antimalarials that could be effective against resistant parasite strains. nih.gov

CompoundDescriptionP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)
22 Lead anti-schistosomal quinoxaline2232
22c N-acetyl amide modificationGreatly diminished activityGreatly diminished activity
22f N-furan-2-carboxamide modificationGreatly diminished activityGreatly diminished activity
Data sourced from Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. nih.govplos.org

Antitrypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world. nih.gov The search for new, effective, and safe therapeutic agents is a priority for researchers. Quinoxaline 1,4-dioxide derivatives have been investigated for their potential as trypanocidal agents. nih.govnih.gov Studies on this class of compounds suggest that the N-oxide group may act as a pharmacophore, and that these derivatives could function as substrates for essential enzymes in T. cruzi, leading to the generation of reactive oxygen species that are harmful to the parasite. nih.gov

While the broader class of quinoxaline 1,4-dioxides has shown promise in this area, specific research data detailing the antitrypanosomal activity of this compound, including inhibitory concentrations (IC50), is not extensively available in the reviewed scientific literature. Further studies are required to determine the specific efficacy of this particular compound against Trypanosoma cruzi.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by various species of the Leishmania parasite, presents a spectrum of clinical manifestations. cdc.gov The development of new antileishmanial drugs is crucial due to limitations in current therapies. The quinoxaline 1,4-dioxide scaffold has been explored as a source of potential antileishmanial agents. nih.govresearchgate.net Research on various derivatives has indicated that substitutions on the quinoxaline ring can influence their activity against Leishmania species. nih.gov

However, specific studies and detailed research findings on the antileishmanial activity of this compound are not prominently featured in the available scientific literature. Consequently, data tables of its specific activity against different Leishmania species cannot be provided at this time.

Anti-Amoebic Activity

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality in developing nations. nih.gov The exploration of novel compounds to treat this parasitic infection is an ongoing effort. Quinoxaline 1,4-dioxides have been identified as a class of heterocyclic compounds with potential anti-amoebic properties. nih.gov Research into some derivatives has shown that they can induce morphological changes in E. histolytica trophozoites and inhibit key enzymes. nih.gov

Despite the general interest in this class of compounds, specific research focusing on the anti-amoebic activity of this compound is limited. Detailed findings, including its efficacy and potency against Entamoeba histolytica, are not well-documented in the reviewed literature.

Antigiardial Activity

Giardiasis, an intestinal infection caused by the protozoan Giardia lamblia, is a common cause of diarrheal disease globally. nih.gov The search for new therapeutic options is driven by the limitations of existing treatments. The potential of quinoxaline 1,4-dioxide derivatives as antigiardial agents has been suggested in the broader scientific literature. nih.gov

Antitrichomonal Activity

Trichomoniasis, a sexually transmitted infection caused by the parasite Trichomonas vaginalis, affects millions of people worldwide. cdc.gov The development of new drugs is important to address this common infection. Quinoxaline 1,4-dioxide derivatives have been noted for their broad-spectrum antimicrobial and antiparasitic potential, which includes activity against Trichomonas vaginalis. researchgate.net

Nevertheless, specific research dedicated to the antitrichomonal activity of this compound is not extensively reported in the scientific literature. Therefore, detailed data on its effectiveness against Trichomonas vaginalis is not available for inclusion in this article.

Anticancer Research Applications

The development of targeted cancer therapies is a major focus of modern oncological research. A key challenge in treating solid tumors is the presence of hypoxic (low oxygen) regions, which are often resistant to conventional chemotherapy and radiation. nih.gov

Selective Cytotoxicity in Hypoxic Tumor Environments

Hypoxia-activated prodrugs are an innovative class of anticancer agents designed to be selectively toxic to cancer cells in hypoxic environments. nih.gov Quinoxaline 1,4-dioxides have been identified as promising candidates in this area, as they can be bioreductively activated under hypoxic conditions to produce cytotoxic species. nih.govnih.gov

Research has shown that the cytotoxic and hypoxia-selective properties of quinoxaline 1,4-dioxides are highly dependent on the nature of the substituents on the heterocyclic ring. nih.govnih.gov Studies on various derivatives have demonstrated a significantly greater cytotoxicity to cancer cells cultured under hypoxic conditions compared to normal oxygen (oxic) conditions. nih.gov The Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of equitoxic concentrations under aerobic versus anoxic conditions, is a key parameter used to evaluate this selectivity.

While extensive research has been conducted on various substituted quinoxaline 1,4-dioxides, specific data detailing the selective cytotoxicity of this compound in hypoxic tumor environments, including its HCR and IC50 values under normoxic and hypoxic conditions, is not available in the reviewed literature. Further investigation is necessary to characterize the potential of this specific compound as a hypoxia-selective anticancer agent.

Activity Against Multidrug-Resistant Cancer Cell Lines

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. The overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a primary mechanism behind MDR. nih.gov The scientific community has explored various quinoxaline 1,4-dioxide derivatives for their potential to circumvent this resistance.

Studies on a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides have demonstrated their ability to reverse MDR in murine leukemia cells transfected with the human MDR1 gene. nih.gov It is hypothesized that the conjugated π-electron system of these compounds may interact with the P-glycoprotein-mediated efflux pump. nih.gov Furthermore, certain quinoxaline-2-carbonitrile-1,4-dioxide derivatives have exhibited potent cytotoxicity against different MDR cell lines, in contrast to conventional drugs like Doxorubicin. nih.gov

While these findings highlight the potential of the quinoxaline 1,4-dioxide core in combating multidrug-resistant cancer, specific studies and corresponding data for This compound are not documented in the reviewed literature. A study on 2-alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives did note that anticancer activity was dependent on the substituents on the carbonyl group, with the ethyl-substituted compound showing the least activity in that particular series. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoxaline 1,4-Dioxide Derivatives Against Cancer Cell Lines No specific data is available for this compound. The table below represents data for other quinoxaline 1,4-dioxide derivatives to illustrate the general activity of this class of compounds.

Compound Cell Line Activity Reference
2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides Murine L-5178Y (MDR1 transfected) Reversal of MDR nih.gov

Advanced Analytical and Computational Methodologies in Quinoxaline 1,4 Dioxide Research

Spectroscopic Characterization Techniques for Structural Elucidation in Research

The precise chemical structure of a molecule is fundamental to understanding its reactivity and biological function. For novel compounds like 2-Ethylquinoxaline (B3350707) 1,4-dioxide, spectroscopic techniques are paramount for confirming its synthesis and purity. Due to the limited availability of direct experimental data for 2-Ethylquinoxaline 1,4-dioxide, the following sections will discuss the expected spectroscopic characteristics based on closely related analogues, primarily 2-methylquinoxaline (B147225) 1,4-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a 2-alkylquinoxaline 1,4-dioxide, the protons of the ethyl group at the 2-position would exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet. The aromatic protons on the quinoxaline (B1680401) ring system typically resonate in the downfield region of the spectrum, often as complex multiplets due to spin-spin coupling between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group and the carbons of the quinoxaline core. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the N-oxide groups and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (based on related structures)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂-Quartet~25-35
-CH₃Triplet~10-15
Aromatic CHMultiplets (7.5-8.5)~120-145
Quaternary C-~140-155

Note: These are predicted values and may vary in an actual experimental spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-oxide groups typically exhibit strong stretching vibrations in the region of 1200-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring would appear in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 2850-2960 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C and C=N Stretch1400 - 1600
N-O Stretch1200 - 1350

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the ethyl group, the N-oxide oxygen atoms, and other characteristic cleavages of the quinoxaline ring system.

In Vitro Biological Assay Methodologies

In vitro biological assays are essential for determining the biological activity of a compound in a controlled laboratory setting. For quinoxaline 1,4-dioxide derivatives, these assays are crucial for evaluating their potential as therapeutic agents.

Minimum Inhibitory Concentration (MIC) Determinations

Table 3: MIC Values of Selected 2-Substituted Quinoxaline 1,4-Dioxide Derivatives Against Various Bacterial Strains

Compound Bacterial Strain MIC (µg/mL)
2-Methylquinoxaline 1,4-dioxideStaphylococcus aureus>128
2-Methylquinoxaline 1,4-dioxideEscherichia coli>128
2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxidesMycobacterium smegmatis0.5 - 16
2-Phenylsulfonyl-substituted quinoxaline 1,4-dioxidesEnterococcus faecalis0.4 - 1.9

Source: Data compiled from various studies on quinoxaline 1,4-dioxide derivatives. ipp.pt

Half Maximal Inhibitory Concentration (IC₅₀) Determinations

The Half Maximal Inhibitory Concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of quinoxaline 1,4-dioxides, IC₅₀ values are often determined to assess their cytotoxic activity against cancer cell lines or their inhibitory effect on specific enzymes.

Studies on the structure-activity relationship of quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown that the anti-tubercular activity is dependent on the substituent in the carboxylate group, with the activity improving in the order: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. researchgate.net This suggests that the ethyl group contributes favorably to the biological activity in this specific series.

Table 4: IC₅₀ Values of Selected Quinoxaline 1,4-Dioxide Derivatives Against Various Cell Lines or Enzymes

Compound Derivative Type Target IC₅₀ Range (µM)
Pyrazole (B372694) quinoxaline derivativesLeishmania peruviana8.9
Piperazine (B1678402) linked QdNOLeishmania infantum5.7

Source: Data compiled from studies on various quinoxaline 1,4-dioxide derivatives.

Enzyme Inactivation AssaysEnzyme inactivation assays are fundamental in mechanistic studies to identify specific molecular targets of bioactive compounds. For the quinoxaline 1,4-dioxide class, these assays have been employed to understand their mode of action against various pathogens and to study their metabolic pathways.

Research into the antiparasitic action of these compounds has utilized such assays. For instance, various esters of quinoxaline-1,4-di-N-oxide derivatives were evaluated for their inhibitory effect on Taenia solium triosephosphate isomerase (TsTIM), a key enzyme in the parasite's glycolytic pathway. nih.gov The assays, conducted with the recombinant TsTIM protein, measured the enzymatic conversion of glyceraldehyde 3-phosphate to dihydroxyacetone phosphate. nih.gov The results indicated that even at high concentrations (1000 µM), the tested derivatives caused only slight inhibition, suggesting that TsTIM is not the primary target for their observed antitaeniasis activity and that other mechanisms are involved. nih.gov

In other studies, a quinoxaline 1,4-dioxide derivative known as Conoidin A was identified as an irreversible inhibitor of Peroxiredoxin-2 (Prx2), an enzyme crucial for parasite survival. frontiersin.org Furthermore, the metabolism of quinoxaline 1,4-dioxides themselves is a subject of enzymatic study. Porcine aldehyde oxidase SsAOX1 has been shown to catalyze the N-oxide reduction of derivatives like quinocetone (B1679962) and mequindox, which is a critical step in their metabolic activation or detoxification. semanticscholar.org These assays are vital for understanding how the host organism processes these compounds and for elucidating the bio-reductive activation that is often key to their biological activity. mdpi.comnih.gov

Computational Chemistry ApproachesComputational chemistry offers powerful in silico tools to predict the properties and interactions of molecules like this compound, thereby accelerating drug discovery and reducing reliance on extensive empirical testing.

Quantitative Structure-Activity Relationship (QSAR) ModelingQSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of novel compounds and to understand which molecular features are critical for their function. For quinoxaline derivatives, 2D-QSAR models have successfully identified key molecular descriptors that influence their biological activities.mdpi.comnih.gov

These studies analyze a range of descriptors, including topological, electronic, and physicochemical properties, to build predictive models. nih.goviau.ir For example, in the context of antibacterial activity, analysis of various quinoxaline 1,4-di-N-oxide derivatives has revealed that the presence of electron-withdrawing groups on the quinoxaline ring generally enhances activity, as these groups facilitate the necessary bioreduction of the compound. mdpi.com

Descriptor TypeExamplesGeneral Influence on Activity of Quinoxaline 1,4-Dioxides
Electronic Topological Charges (GGI9, JGI2), Electronegativity, Dipole MomentModulates the ability of the N-oxide groups to undergo bioreduction, which is often essential for activation. Electron-withdrawing substituents tend to increase activity. iau.irmdpi.com
Topological/Steric Path/Walk 4-Randic Shape Index (PW4), Mean Square Distance (MSD) IndexDefines the size and shape of the molecule, influencing its fit into the active site of a target protein. nih.gov
Physicochemical Lipophilicity (LogP), Molar Refractivity (AMR)Affects membrane permeability, solubility, and overall bioavailability of the compound. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and ReactivityDFT is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It provides precise calculations of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular orbital distributions, atomic charges, and dipole moments.iau.irnih.govresearchgate.net

For quinoxaline 1,4-dioxide derivatives, DFT calculations have been instrumental in determining thermodynamic and electronic parameters. iau.ir A key application has been the calculation of N-O bond dissociation enthalpies, which are directly related to the compound's ability to act as a bioreductive prodrug. researchgate.net The energy required to break this bond influences the formation of the active radical species. Studies on close analogs, such as 2-methylquinoxaline 1,4-dioxide, provide valuable data that can be extrapolated to understand the reactivity of this compound. researchgate.net DFT has also been used to predict the electrochemical reduction potentials of these compounds, which correlates with their hypoxic cell-selective cytotoxicity. dntb.gov.ua

Calculated Thermochemical Data for Representative Quinoxaline 1,4-Dioxide Derivatives researchgate.net
CompoundStandard Molar Enthalpy of Formation (g, 298.15 K) in kJ mol⁻¹Mean (N−O) Bond Dissociation Enthalpy in kJ mol⁻¹
Quinoxaline 1,4-dioxide227.1 ± 2.4255.8 ± 2.0
2-Methylquinoxaline 1,4-dioxide169.9 ± 7.2268.3 ± 4.9
2-Methyl-3-acetylquinoxaline 1,4-dioxide33.1 ± 5.0251.6 ± 4.2

Molecular Docking Simulations for Ligand-Target InteractionsMolecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. It is used to understand the basis of molecular recognition and to predict the binding affinity and mode of interaction.

This methodology has been applied to quinoxaline 1,4-dioxide derivatives to explore their interactions with various biological targets. For example, docking studies were performed to investigate the binding of these derivatives to the active site of the Mycobacterium DNA gyrase B subunit, a target for antitubercular drugs. frontiersin.org In other work, quinoxaline derivatives were docked into the ATP-binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to rationalize their anticancer activity. ekb.eg These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site.

Examples of Molecular Docking Studies on Quinoxaline Derivatives
Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Quinoxaline-based DerivativesVEGFR-2ASP 1044, GLU 883-11.93 to -17.11 ekb.eg
Quinoxaline-2-carboxamide 1,4-di-N-oxidesMycobacterium DNA gyrase BNot specifiedNot specified frontiersin.org
Esters of quinoxaline-1,4-di-N-oxideTaenia solium triosephosphate isomerase (TsTIM)Not specifiedNot specified nih.gov

3D-QSAR for Pharmacophore IdentificationThree-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated understanding of structure-activity relationships by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. The resulting contour maps highlight regions where specific properties are favorable or unfavorable for activity, effectively defining a pharmacophore—the essential three-dimensional arrangement of features required for biological activity.

A significant 3D-QSAR study was conducted on a series of quinoxaline 1,4-di-N-oxide derivatives to investigate their antimycobacterial activity. nih.gov The CoMFA and CoMSIA models developed in this study showed strong predictive power, as indicated by their statistical validation parameters. nih.gov The contour maps generated from these models revealed critical structural requirements for antituberculosis properties. For instance, the models indicated that electron-withdrawing and sterically bulky substituents at position 7 of the quinoxaline ring, as well as hydrogen bond donors at the C2 position, enhance activity. mdpi.com Such insights are invaluable for the rational design of new, more potent derivatives.

Statistical Parameters of 3D-QSAR Models for Antimycobacterial Quinoxaline 1,4-di-N-oxides nih.gov
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)Standard Error of Estimate (SEE)F value
CoMFA 0.5070.9230.12886.745
CoMSIA 0.6650.9770.070158.077

Future Directions and Emerging Research Avenues for Quinoxaline 1,4 Dioxide Derivatives

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of quinoxaline (B1680401) 1,4-dioxide derivatives is intrinsically linked to the methods of their synthesis. Historically, the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enols, has been the most significant and preparative method for creating the quinoxaline 1,4-dioxide core. mdpi.comnih.gov However, future research is increasingly directed towards developing synthetic strategies that are not only efficient but also align with the principles of green chemistry. ijirt.org

Key emerging trends in synthesis include:

Green Chemistry Protocols: There is a significant push to replace traditional organic solvents with more environmentally benign alternatives like water. nih.gov Methodologies such as solvent-free grinding, microwave-assisted synthesis, and ultrasound-assisted reactions are being explored to reduce reaction times, energy consumption, and waste generation. ijirt.orgias.ac.in

Advanced Catalysis: Research is moving beyond conventional acid catalysts towards more sustainable options. The use of recyclable catalysts, organocatalysts, and even biocatalysis through enzyme-mediated reactions represents a frontier for creating these compounds under mild conditions with high purity. ijirt.orgnih.gov

Synthetic ApproachTraditional MethodEmerging & Future DirectionKey Advantages of Future Direction
Reaction ConditionHigh temperatures, long reaction timesMicrowave irradiation, ultrasound assistance, solvent-free grindingReduced energy consumption, faster reactions
CatalysisStrong acid catalystsRecyclable catalysts, organocatalysts, biocatalysisSustainability, mild conditions, reduced waste
SolventsHazardous organic solventsWater, ionic liquids, or solvent-free conditionsImproved safety, lower environmental impact
ProcessMulti-step with intermediate purificationOne-pot tandem reactionsIncreased efficiency, better atom economy
Table 1: Comparison of Traditional and Future Synthetic Routes for Quinoxaline Derivatives.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The biological activity of quinoxaline 1,4-dioxides has often been attributed to their ability to undergo bioreduction, particularly in hypoxic (low-oxygen) environments typical of solid tumors and bacterial infections. nih.govresearchgate.net This process generates reactive radical species that can cause DNA damage, leading to cell death. researchgate.netmdpi.com Some derivatives have also been shown to inhibit Hypoxia-Inducible Factor 1α (HIF-1α), a key protein in tumor survival. nih.gov

However, the broad spectrum of activity—from antibacterial to antiprotozoal—suggests that the mechanism of action is more complex and not fully understood. nih.govnih.gov Future research is aimed at moving beyond this generalized model to identify specific molecular targets.

Emerging avenues for mechanistic studies include:

Identification of Specific Enzyme Targets: While early studies pointed to non-specific action, recent evidence suggests that certain derivatives can selectively inhibit essential enzymes in pathogens, such as trypanothione (B104310) reductase and triosephosphate isomerase. nih.govdntb.gov.ua Future work will focus on identifying other specific protein targets in bacteria, parasites, and cancer cells to better understand the observed selective toxicity.

Genomic Analysis of Resistance: A powerful emerging technique involves generating and sequencing the genomes of microbes that have developed resistance to quinoxaline 1,4-dioxide derivatives. mdpi.comnih.gov By identifying the genes that are mutated in these resistant strains, researchers can pinpoint the compound's likely targets or the pathways it affects. mdpi.comnih.gov This approach has already been used to implicate several new genes in the mechanism of action against mycobacteria. mdpi.com

Elucidating Diverse Bioactivities: The varied activities of these compounds, including antifungal, antiviral, and anti-inflammatory effects, strongly imply the existence of multiple mechanisms of action. nih.govnih.gov A key future goal is to systematically investigate and uncover these distinct pathways.

Rational Design of Derivatives with Improved Selectivity and Potency

The development of new quinoxaline 1,4-dioxide derivatives is transitioning from traditional screening to a more targeted, rational design approach. This shift is powered by a growing body of knowledge on the structure-activity relationships (SAR) of this chemical class. nih.gov

Key findings from SAR studies that will inform future design include:

Influence of Substituents: It is generally observed that the presence of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) at the C6 or C7 positions of the benzene (B151609) ring enhances biological activity. mdpi.comnih.gov Similarly, the nature of the substituent at the C2 and C3 positions is critical, with groups like nitrile, aroyl, or ester at C2 and small alkyl or phenyl groups at C3 often leading to increased potency. nih.gov

Hypoxia Selectivity: The potency of many derivatives increases significantly under hypoxic conditions, a desirable trait for targeting solid tumors. nih.gov Rational design will focus on fine-tuning the electronic properties of the molecule to optimize this bioreductive activation, thereby enhancing selectivity for cancer cells over healthy, oxygenated tissues. nih.gov

The future of drug design in this area will heavily rely on computational methods. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will be used to predict the activity of novel, un-synthesized compounds. researchgate.net By simulating how different derivatives interact with specific biological targets (identified in Section 7.2), researchers can prioritize the synthesis of candidates with the highest predicted potency and selectivity, accelerating the discovery of new therapeutic agents. mdpi.com

Position on Quinoxaline RingFavorable Substituents for Enhanced ActivityRationale/Observed Effect
C2Electron-withdrawing groups (e.g., -CN, -C(O)R, -COOR)Increases bioreductive potential and potency
C3Small alkyl (e.g., -CH3) or aryl (e.g., phenyl) groupsContributes to overall biological activity
C6 / C7Electron-withdrawing groups (e.g., -Cl, -CF3)Enhances antibacterial and antitumoral effects
Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Quinoxaline 1,4-Dioxide Derivatives.

Integration of Multi-Omics Data in Comprehensive Mechanism of Action Studies

To achieve a holistic understanding of how quinoxaline 1,4-dioxide derivatives function, future research will increasingly integrate multi-omics data. This systems-biology approach moves beyond studying a single target or pathway to capture the global effects of a compound on a cell or organism.

The primary omics fields to be integrated are:

Genomics: As mentioned, whole-genome sequencing of resistant mutants is crucial for identifying genes linked to the drug's mechanism of action or resistance pathways. nih.gov

Proteomics: This involves analyzing the entire set of proteins in a cell (the proteome) after treatment with a compound. Proteomics can reveal which proteins are up- or down-regulated, identifying cellular pathways that are impacted and pointing to direct or indirect targets of the drug.

Metabolomics: This is the study of metabolites within a biological system. By using techniques like high-performance liquid chromatography-mass spectrometry (LC-MS/MS), researchers can trace the metabolic fate of the parent compound and identify its major metabolites. nih.gov Furthermore, metabolomics can reveal how the compound alters the cell's metabolic networks, providing critical insights into its mechanism of action and potential toxicity.

By combining data from genomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of a drug's activity. This integrated approach can uncover previously unknown mechanisms, identify biomarkers for drug efficacy, and predict potential off-target effects, paving the way for the development of safer and more effective quinoxaline 1,4-dioxide-based therapies.

Q & A

Basic: What are the standard synthetic routes for 2-ethylquinoxaline 1,4-dioxide, and how is purity validated?

Answer:
The synthesis typically involves cyclocondensation of 1,2-diketones with ethyl-substituted diamines under acidic or oxidative conditions. For example:

  • Step 1 : React 3-ethyl-1,2-diaminobenzene with glyoxal in acetic acid to form the quinoxaline backbone.
  • Step 2 : Oxidize the product using hydrogen peroxide or m-chloroperbenzoic acid to introduce the 1,4-dioxide moiety .
    Purity is validated via HPLC (≥95% area%) with a C18 column and UV detection at 256 nm, as well as non-aqueous titration for quantitative analysis .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at C2, oxide groups at N1/N4).
  • X-ray crystallography : Resolves bond angles and planarity of the quinoxaline ring.
  • UV-Vis spectroscopy : Absorption maxima at 256 nm (EtOH) correlates with π→π* transitions in the aromatic system .

Basic: What in vitro assays are used to evaluate its antimicrobial activity?

Answer:

  • MIC (Minimum Inhibitory Concentration) : Test against Mycobacterium tuberculosis H37Rv (e.g., MIC ≤ 1 µg/mL indicates potency) .
  • Hypoxia-selective cytotoxicity : Assess activity under low-oxygen conditions using HT-29 colon cancer cells .
  • Macrophage infection models : Measure intracellular bacterial load reduction (e.g., ≥50% inhibition at 10 µM) .

Advanced: How do substituent modifications (SAR) influence its bioactivity?

Answer:

Substituent Position Effect on Activity
ChlorineC7↓ MIC by 50%
MethoxyC6↑ Selectivity for Gram-positive bacteria
Benzyl esterC2-carboxylateEnhances antitubercular potency (IC₅₀ < 0.5 µM)

Methodology : Use iterative synthesis and in silico docking (e.g., with M. tuberculosis enoyl reductase) to predict binding affinity .

Advanced: What chromatographic methods optimize separation of quinoxaline derivatives?

Answer:

  • HPLC : Use a Supelcosil LC-ABZ+Plus C18 column with acetonitrile/10 mM acetate buffer (pH 5, 70:30 v/v) at 30°C. Retention time: ~8.2 min .
  • Validation : Ensure interday precision (RSD <5%) and LOD ≤0.35 µg/mL via spiked recovery tests .

Advanced: How are genotoxic risks assessed for this compound?

Answer:

  • Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains (± metabolic activation).
  • Comet assay : Quantify DNA strand breaks in human lymphocytes exposed to 10–100 µM doses.
  • EPA protocols : Follow ICH S2(R1) guidelines for data quality assessment .

Advanced: What advanced oxidation processes (AOPs) degrade this compound in water?

Answer:

  • TiO₂ photocatalysis : Degussa P25 under UVA/solar radiation achieves >90% mineralization in 4 hours.
  • HPLC-MS/MS : Monitor degradation byproducts (e.g., quinoxaline-2-carboxylic acid) .

Advanced: How to resolve contradictions in reported cytotoxicity data?

Answer:

  • Systematic review : Apply EPA’s TSCA Scope Document framework to categorize studies by assay type (e.g., MTT vs. resazurin), cell lines, and hypoxia conditions .
  • Meta-analysis : Use random-effects models to quantify heterogeneity (I² >50% indicates high variability) .

Basic: What computational models predict its environmental fate?

Answer:

  • EPI Suite : Estimate logP (1.8), biodegradation (BIOWIN 2.1), and bioaccumulation (BCF = 120 L/kg).
  • Crippen method : Calculate McGowan’s characteristic volume (Vx = 1.45) for solubility predictions .

Advanced: How to design QSAR models for optimizing pharmacokinetics?

Answer:

  • Descriptor selection : Include topological polar surface area (TPSA >80 Ų predicts poor blood-brain barrier penetration).
  • PLS regression : Corrogate plasma protein binding (%) with Hammett σ constants of substituents (R² >0.7) .

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